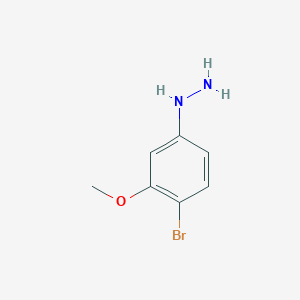

(4-Bromo-3-methoxyphenyl)hydrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-3-methoxyphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-11-7-4-5(10-9)2-3-6(7)8/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUNGMMOKFCBYHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 4 Bromo 3 Methoxyphenyl Hydrazine and Its Analogues

Established Synthetic Pathways for Arylhydrazines

The traditional and most widely practiced methods for preparing arylhydrazines involve the transformation of aromatic amines. These routes are valued for their reliability and the vast body of literature supporting their application to a wide range of substituted anilines.

Diazotization and Subsequent Reduction of Substituted Anilines

The most direct and historically significant route to arylhydrazines is a two-step process starting from a corresponding substituted aniline (B41778). nih.gov This method involves the initial conversion of the primary aromatic amine to a diazonium salt, which is then reduced to the desired hydrazine (B178648) derivative. nih.govgoogle.com

The first step, diazotization, is typically performed by treating the aniline, in this case, 4-bromo-3-methoxyaniline (B105682), with a source of nitrous acid. guidechem.com This is commonly achieved by adding an aqueous solution of sodium nitrite (B80452) (NaNO₂) to a cold, acidic solution of the aniline (0–5 °C). google.comprepchem.com The resulting diazonium salt is generally unstable and is used immediately in the subsequent reduction step. osti.gov

The second step involves the reduction of the diazonium intermediate. osti.gov A variety of reducing agents can be employed, with the choice often depending on the specific substituents on the aromatic ring. google.com The most common and effective reducing agents are tin(II) chloride (SnCl₂) and alkali metal sulfites like sodium sulfite (B76179) (Na₂SO₃) or sodium metabisulfite (B1197395). google.comgoogle.com For instance, the synthesis of 3-methoxyphenyl (B12655295) hydrazine is achieved by adding the diazonium salt solution to a chilled solution of stannous chloride dihydrate in concentrated hydrochloric acid. prepchem.com Similarly, 4-bromophenyl hydrazine can be prepared using sodium metabisulfite as the reductant. google.com

Table 1: Common Reducing Agents for Diazonium Salts

| Reducing Agent | Typical Conditions | Reference |

|---|---|---|

| Tin(II) Chloride (SnCl₂·2H₂O) | Cold concentrated HCl solution | guidechem.comprepchem.com |

| Sodium Sulfite (Na₂SO₃) | Aqueous solution, often alkaline | google.com |

| Sodium Metabisulfite (Na₂S₂O₅) | Aqueous solution, pH 7-9 | google.com |

| Zinc Dust | Acidic or neutral solution | google.com |

Direct Hydrazination Approaches for Aromatic Systems

Direct hydrazination via nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group, such as a halide, from an aromatic ring by hydrazine. nih.govnih.gov This method is generally effective for aryl halides that are "activated" by the presence of strong electron-withdrawing groups (e.g., nitro groups) at the ortho and/or para positions. nih.gov These groups stabilize the intermediate Meisenheimer complex, facilitating the substitution.

However, for unactivated or electron-rich aryl halides, such as those that would serve as precursors to (4-Bromo-3-methoxyphenyl)hydrazine (e.g., 1,4-dibromo-2-methoxybenzene), direct substitution with hydrazine is typically not feasible under standard conditions due to the high energy barrier for the reaction. nih.gov Therefore, this pathway is less suitable for the synthesis of the target compound compared to the diazotization-reduction sequence or modern catalytic methods.

Precursor Design and Derivatization Strategies for Substituted Phenylhydrazines

The successful synthesis of this compound is critically dependent on the availability of its corresponding aniline precursor, 4-bromo-3-methoxyaniline. chemicalbook.com The structure of this precursor dictates the final substitution pattern of the hydrazine. The synthesis of 4-bromo-3-methoxyaniline itself requires a multi-step sequence, often starting from simpler, commercially available chemicals.

One documented industrial method begins with p-nitrochlorobenzene. google.com This process involves a sequence of bromination, etherification (methoxylation), and finally, reduction of the nitro group to an amine. google.com An alternative approach starts with p-fluoronitrobenzene, which is first brominated using a reagent like N-bromosuccinimide (NBS) in acetic acid. google.comgoogle.com The resulting 3-bromo-4-fluoronitrobenzene (B1266112) undergoes nucleophilic substitution with sodium methoxide (B1231860) to replace the fluorine with a methoxy (B1213986) group. The final step is the reduction of the nitro group using a reducing agent like sodium sulfide (B99878) (Na₂S) to yield the desired 3-bromo-4-methoxyaniline, an isomer of the direct precursor. google.comgoogle.com A similar strategy can be envisioned to produce the required 4-bromo-3-methoxyaniline precursor. This precursor is commercially available from various suppliers. thermofisher.comtcichemicals.com

Table 2: Illustrative Synthesis of the Precursor Isomer 3-Bromo-4-methoxyaniline

| Step | Reaction | Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|---|---|

| 1 | Bromination | p-Fluoronitrobenzene | N-Bromosuccinimide (NBS), Acetic Acid | 3-Bromo-4-fluoronitrobenzene | google.com |

| 2 | Etherification | 3-Bromo-4-fluoronitrobenzene | Sodium Methoxide, Methanol | 3-Bromo-4-methoxynitrobenzene | google.com |

| 3 | Nitro Reduction | 3-Bromo-4-methoxynitrobenzene | Sodium Sulfide (Na₂S) | 3-Bromo-4-methoxyaniline | google.comgoogle.com |

Emerging Catalytic Approaches in Hydrazine Synthesis

Modern synthetic chemistry has seen the rise of powerful transition-metal-catalyzed cross-coupling reactions. These methods offer alternative and often more versatile routes to compounds that are challenging to prepare via traditional means.

Palladium-Catalyzed Carbon-Nitrogen (C-N) Coupling Reactions for Arylhydrazines

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for forming C-N bonds. nih.gov This methodology has been extended to the synthesis of arylhydrazines by coupling aryl halides with hydrazine hydrate (B1144303). osti.govberkeley.edu This approach is highly valuable as it can be applied to a wide range of aryl chlorides and bromides, including those that are electron-rich or possess various functional groups. nih.govorganic-chemistry.org

To synthesize this compound via this route, a suitable starting material would be a di-halogenated anisole (B1667542) derivative, such as 1,4-dibromo-2-methoxybenzene. The reaction involves coupling this aryl bromide with hydrazine hydrate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.govorganic-chemistry.org A key challenge is to achieve selective mono-arylation of the hydrazine molecule, preventing the formation of undesired diarylhydrazine byproducts. nih.gov Recent studies have shown that using specific ligands and conditions, such as potassium hydroxide (B78521) as the base, can achieve high selectivity for the desired mono-arylhydrazine product with catalyst loadings as low as 100 ppm. osti.govnih.govberkeley.edu The rate-limiting step in this process has been identified as the deprotonation of hydrazine bound to the arylpalladium(II) chloride complex. nih.govberkeley.edu

Table 3: Typical Components for Palladium-Catalyzed Hydrazine Synthesis

| Component | Examples | Function | Reference |

|---|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of active Pd(0) catalyst | organic-chemistry.org |

| Ligand | MOP-type ligands, Buchwald-type phosphines | Stabilizes catalyst, facilitates oxidative addition and reductive elimination | nih.govorganic-chemistry.org |

| Aryl Halide | Aryl chlorides, Aryl bromides | Electrophilic partner (e.g., 1,4-dibromo-2-methoxybenzene) | osti.govnih.gov |

| Base | KOH, Cs₂CO₃ | Activates hydrazine, facilitates catalyst turnover | nih.govorganic-chemistry.org |

| Solvent | Toluene, Dioxane | Reaction medium | organic-chemistry.org |

Reactivity and Advanced Chemical Transformations of 4 Bromo 3 Methoxyphenyl Hydrazine

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group in (4-Bromo-3-methoxyphenyl)hydrazine is a potent nucleophile, a property attributed to the presence of lone pairs of electrons on the nitrogen atoms. This nucleophilicity allows it to readily react with electrophilic species. The reactivity of hydrazines is influenced by the substituents on the phenyl ring. The methoxy (B1213986) group (-OCH3) at the meta-position and the bromine atom (-Br) at the para-position on the phenyl ring of this compound modulate the electron density of the aromatic system, which in turn affects the nucleophilicity of the hydrazine group.

The hydrazine moiety can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. nih.gov This reaction is fundamental to many of the subsequent cyclization reactions discussed below. The kinetics of reactions involving hydrazines show that they are potent nucleophiles, with their reactivity being influenced by the solvent and the nature of the electrophile. uzh.ch

Cyclocondensation Reactions for Heterocycle Formation

Cyclocondensation reactions are a cornerstone of heterocyclic chemistry, and this compound is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. These reactions typically involve the initial formation of a hydrazone followed by an intramolecular cyclization.

Pyrazoles and their partially saturated analogs, pyrazolines, are five-membered heterocyclic compounds with two adjacent nitrogen atoms. They are synthesized through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. chim.itnih.gov The reaction of this compound with suitable 1,3-dielectrophilic synthons would lead to the formation of the corresponding substituted pyrazole (B372694) derivatives.

The general synthesis of pyrazoles often involves the reaction of a substituted hydrazine with a β-diketone. dergipark.org.tr For instance, the condensation of a phenylhydrazine (B124118) with a 1,3-diketone in an acidic medium can yield the corresponding pyrazole. dergipark.org.tr Similarly, pyrazolines can be synthesized by the cyclization of chalcones (α,β-unsaturated ketones) with hydrazine hydrate (B1144303). iscience.indergipark.org.trresearchgate.netraco.cat The reaction proceeds via a Michael addition of the hydrazine to the chalcone, followed by intramolecular cyclization and dehydration. dergipark.org.tr While specific examples with this compound are not detailed in the provided results, the general methodologies are well-established for substituted hydrazines. nih.govnih.govrsc.orgorganic-chemistry.orgresearchgate.net

Table 1: Examples of Pyrazole and Pyrazoline Synthesis using Substituted Hydrazines

| Hydrazine Derivative | Reagent | Product Type | Reference |

|---|---|---|---|

| (4-methoxyphenyl)hydrazine hydrochloride | (E)-1,3-diphenylprop-2-en-1-one | (E)-1-(4-methoxyphenyl)-5-phenyl-3-styryl-1H-pyrazole | rsc.org |

| Phenyl hydrazine | Acetylacetone | 3,5-Dimethyl-1-phenyl-1H-pyrazole | rsc.org |

| 4-bromoaniline (to form a hydrazino intermediate) | 1-(2-(hydroxyphenyl)-3-phenylpropane-1,3-dione | Substituted pyrazole derivative | dergipark.org.tr |

Triazoles are five-membered heterocycles containing three nitrogen atoms. There are two common isomers: 1,2,3-triazoles and 1,2,4-triazoles. The synthesis of 1,2,4-triazoles can be achieved through the reaction of hydrazines with various reagents. One common method involves the cyclization of acylthiosemicarbazides, which can be prepared from the reaction of a hydrazine with an acyl isothiocyanate. nih.gov Another approach is the reaction of hydrazines with diformylhydrazine or other suitable C1 synthons. raco.cat The synthesis of 1,2,3-triazoles often involves the cycloaddition of azides with alkynes (Click Chemistry). mdpi.comnih.gov Although direct synthesis from this compound is not explicitly described, its conversion to an azide (B81097) would allow its participation in such reactions.

General methods for synthesizing 1,2,4-triazoles include the reaction of hydrazides with amines or the cyclocondensation of 4-amino-5-mercapto-s-triazoles with carboxylic acids or aldehydes. clockss.org

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. The synthesis of pyridazinone derivatives can be achieved through the reaction of hydrazines with γ-ketoacids or related precursors. For instance, a study on the synthesis of pyridazinone derivatives as Trypanosoma cruzi proteasome inhibitors utilized substituted benzylhydrazines in their synthetic route. nih.gov The synthesis of 3-bromo-pyridazines has been achieved through a Lewis acid-mediated inverse electron demand Diels-Alder reaction of 3-bromotetrazine with silyl (B83357) enol ethers, followed by further functionalization. uzh.ch While not a direct cyclocondensation with this compound, this highlights a modern approach to substituted pyridazines.

Fischer Indole (B1671886) Synthesis and Related Annulations

The Fischer indole synthesis is a classic and widely used method for the synthesis of indoles. wikipedia.orgbyjus.comorganic-chemistry.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from a substituted phenylhydrazine and an aldehyde or ketone. wikipedia.orgbyjus.comtcichemicals.com

The Fischer indole synthesis using this compound would proceed via its condensation with an appropriate ketone or aldehyde to form the corresponding phenylhydrazone. Subsequent treatment with an acid catalyst, such as polyphosphoric acid (PPA), hydrochloric acid, or zinc chloride, would induce a tcichemicals.comtcichemicals.com-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the substituted indole. wikipedia.orgnih.govnih.govyoutube.com The presence of the methoxy group can influence the regioselectivity of the cyclization. nih.gov

This methodology can be extended to the synthesis of carbazole (B46965) scaffolds, particularly tetrahydrocarbazoles, by using cyclohexanone (B45756) derivatives as the carbonyl component. wjarr.comresearchgate.net The resulting 1,2,3,4-tetrahydrocarbazole (B147488) can then be aromatized to the corresponding carbazole. The Fischer-Borsche reaction, a variation of the Fischer indole synthesis, is a well-established method for preparing substituted 1,2,3,4-tetrahydrocarbazoles from substituted phenylhydrazines and cyclohexanones. wjarr.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyrazole |

| Pyrazoline |

| Triazole |

| 1,2,3-Triazole |

| 1,2,4-Triazole |

| Pyridazinone |

| Indole |

| Carbazole |

| (4-methoxyphenyl)hydrazine hydrochloride |

| (E)-1,3-diphenylprop-2-en-1-one |

| (E)-1-(4-methoxyphenyl)-5-phenyl-3-styryl-1H-pyrazole |

| Phenyl hydrazine |

| Acetylacetone |

| 3,5-Dimethyl-1-phenyl-1H-pyrazole |

| 4-bromoaniline |

| 1-(2-(hydroxyphenyl)-3-phenylpropane-1,3-dione |

| Hydrazine hydrate |

| Chalcones |

| Acylthiosemicarbazides |

| Acyl isothiocyanate |

| Diformylhydrazine |

| 4-amino-5-mercapto-s-triazoles |

| 3-bromotetrazine |

| Silyl enol ethers |

| γ-ketoacids |

| Polyphosphoric acid |

| Hydrochloric acid |

| Zinc chloride |

| Cyclohexanone |

Other Heterocyclic Annulations

Beyond its use in common cyclization reactions, this compound is a precursor for various other heterocyclic systems. The strategic placement of the bromo and methoxy substituents can influence the regioselectivity and reactivity of these annulation reactions.

Formation of Oxadiazolone Derivatives via Intermediate Bromocarbonylhydrazine Species

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives is a significant area of medicinal chemistry, with many such compounds exhibiting a wide range of biological activities. mdpi.comnih.gov A common pathway to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of N,N'-diacylhydrazine intermediates. mdpi.com

In the context of this compound, this transformation can be initiated by acylation, followed by reaction with a suitable cyclizing agent. For instance, treatment of this compound with an acyl chloride would yield the corresponding N-acyl-N'-(4-bromo-3-methoxyphenyl)hydrazine. A subsequent reaction with a carbonylating agent like phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or carbonyldiimidazole, would generate a reactive bromocarbonylhydrazine intermediate. This intermediate would then undergo intramolecular cyclization to furnish the corresponding 5-(4-bromo-3-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one derivative. The reaction proceeds through the formation of an N-acylhydrazine, which is then activated for cyclization. nih.govorganic-chemistry.orgrsc.org

Table 1: Illustrative Reaction Conditions for Oxadiazolone Formation

| Starting Material | Reagent 1 | Reagent 2 | Product |

| This compound | Acetyl Chloride | Triphosgene/Base | 5-(4-Bromo-3-methoxyphenyl)-3-methyl-1,3,4-oxadiazol-2(3H)-one |

| This compound | Benzoyl Chloride | Carbonyldiimidazole | 5-(4-Bromo-3-methoxyphenyl)-3-phenyl-1,3,4-oxadiazol-2(3H)-one |

Radical-Mediated Transformations Involving Aryl Hydrazines

Aryl hydrazines are effective precursors for the generation of aryl radicals, which are highly reactive intermediates in a variety of organic transformations. nih.gov These radicals can be generated under mild conditions, for example, by reacting the aryl hydrazine with a catalytic amount of iodine in the open air. nih.govacs.org This method provides an efficient, metal- and base-free route to aryl radicals. acs.org

Once generated, the (4-bromo-3-methoxyphenyl) radical can participate in a range of C-C and C-heteroatom bond-forming reactions. For example, it can be trapped by electron-deficient alkenes or heterocycles in arylation reactions. acs.orgrsc.org The presence of the bromine atom on the aromatic ring also opens up the possibility for subsequent transformations, such as cross-coupling reactions. Radical-induced cyclizations are another important application of hydrazones, which can be derived from the parent hydrazine. naturalspublishing.com The generation of aryl radicals from aryl hydrazines has been shown to be a key step in their metabolism and can lead to the formation of DNA adducts. acs.org

Metal Complexation and Ligand Chemistry of Hydrazone Schiff Bases

This compound can be readily converted into hydrazone Schiff bases through condensation with various aldehydes and ketones. naturalspublishing.comresearchgate.net These hydrazones are versatile multidentate ligands capable of coordinating with a wide range of metal ions to form stable chelate complexes. researchgate.netresearchgate.netnih.gov The resulting metal complexes often exhibit interesting catalytic, electronic, and biological properties. researchgate.net

The coordination chemistry of these ligands is typically influenced by the nature of the aldehyde or ketone used in their synthesis, as this determines the donor atoms available for binding. For instance, condensation with salicylaldehyde (B1680747) would produce a tridentate O,N,O donor ligand. The (4-bromo-3-methoxyphenyl) moiety can sterically and electronically tune the properties of the resulting metal complex. The lone pair of electrons on the nitrogen atom of the C=N group plays a crucial role in the coordination to the metal center. researchgate.net

Table 2: Examples of Hydrazone Schiff Base Ligands Derived from this compound

| Aldehyde/Ketone | Resulting Ligand Structure | Potential Donor Atoms |

| Salicylaldehyde | (E)-2-(((2-(4-bromo-3-methoxyphenyl)hydrazono)methyl)phenol | O, N, O |

| 2-Pyridinecarboxaldehyde | (E)-N'-(pyridin-2-ylmethylene)-4-bromo-3-methoxybenzenamine | N, N, N |

| Acetone | (E)-N'-(propan-2-ylidene)-4-bromo-3-methoxybenzenamine | N, N |

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Bromo 3 Methoxyphenyl Hydrazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through various NMR experiments, a complete structural picture of (4-Bromo-3-methoxyphenyl)hydrazine derivatives can be assembled.

1D NMR (¹H, ¹³C, DEPT-135) for Structural Confirmation

One-dimensional NMR provides the initial, fundamental data for structural determination.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their immediate electronic environment. For a compound like this compound, the aromatic protons would appear as distinct signals in the downfield region (typically δ 6.5-8.0 ppm), with their splitting patterns (singlet, doublet, doublet of doublets) indicating their positions relative to each other and the substituents. The methoxy (B1213986) (-OCH₃) protons would show a characteristic sharp singlet at approximately δ 3.8-3.9 ppm. beilstein-journals.org The protons on the hydrazine (B178648) (-NH-NH₂) moiety would appear as broad signals that can exchange with deuterium (B1214612) oxide (D₂O).

¹³C NMR: The carbon NMR spectrum shows the number of chemically non-equivalent carbon atoms. The aromatic carbons resonate in the δ 100-160 ppm range. The carbon attached to the bromine (C-Br) would be found around δ 110-115 ppm, while the carbon bonded to the methoxy group (C-O) would be significantly downfield, near δ 155-160 ppm. beilstein-journals.org The methoxy carbon itself appears as a sharp signal around δ 56 ppm. beilstein-journals.org

DEPT-135: Distortionless Enhancement by Polarization Transfer (DEPT)-135 is a crucial experiment for differentiating carbon types. In a DEPT-135 spectrum, CH₃ and CH carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons (those with no attached protons, like C-Br and C-O in the aromatic ring) are not observed. libretexts.orgpressbooks.pub This technique allows for the unambiguous assignment of the methoxy carbon and the aromatic CH carbons. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | DEPT-135 Signal |

|---|---|---|---|

| Aromatic CH | 6.5 - 7.5 | ~100 - 135 | Positive |

| -OCH₃ | ~3.8 | ~56 | Positive |

| -NHNH₂ | Broad, variable | N/A | N/A |

| Aromatic C-Br | N/A | ~112 | Absent |

| Aromatic C-OCH₃ | N/A | ~157 | Absent |

| Aromatic C-NHNH₂ | N/A | ~145 | Absent |

Note: The values are estimates based on data from structurally similar compounds and general spectroscopic principles. beilstein-journals.org

2D NMR (e.g., ¹H-¹H Correlation Spectroscopy, ¹H-¹³C Heteronuclear Single Quantum Coherence, ¹H-¹⁵N Heteronuclear Multiple Bond Correlation) for Connectivity Analysis

Two-dimensional NMR experiments are essential for establishing the precise connectivity between atoms. rsc.org

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu In the aromatic region of a this compound derivative, cross-peaks would confirm the relative positions of the ring protons, helping to solidify the substitution pattern.

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. sdsu.eduyoutube.com This allows for the definitive assignment of each carbon that has a proton bound to it. For instance, the proton signal around δ 3.8 ppm would show a correlation to the carbon signal around δ 56 ppm, confirming the -OCH₃ group.

Vibrational Spectroscopy

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of a this compound derivative would display characteristic absorption bands corresponding to its specific functional groups. These bands serve as a molecular fingerprint. researchgate.net

N-H Stretching: The hydrazine moiety (-NH₂) typically shows one or two sharp to medium bands in the 3300-3500 cm⁻¹ region. libretexts.org

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of bands just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹), while the aliphatic C-H stretching from the methoxy group appears just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). libretexts.org

C=C Stretching: Aromatic ring stretching vibrations produce several characteristic sharp peaks in the 1450-1600 cm⁻¹ region. researchgate.net

C-O Stretching: The strong C-O stretching vibration of the aryl ether is typically found in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

C-Br Stretching: The C-Br stretching vibration is found in the fingerprint region of the spectrum, typically between 650-550 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydrazine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Methoxy (-OCH₃) | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aryl Ether (-O-CH₃) | C-O Stretch | 1020 - 1275 |

| Bromoalkane (C-Br) | C-Br Stretch | 550 - 650 |

Note: These are typical ranges and can vary slightly based on the specific molecular structure and sample state. libretexts.orglibretexts.orgresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, thereby revealing the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

While standard mass spectrometry provides the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) measures the mass with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a unique elemental formula. For this compound (C₇H₉BrN₂O), the presence of bromine is particularly distinctive due to its isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which would result in two major molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

The calculated exact mass can be compared to the experimentally determined value to confirm the elemental composition.

Table 3: HRMS Data for this compound

| Formula | Species | Calculated Exact Mass (Da) | Expected Experimental Mass (Da) |

|---|---|---|---|

| C₇H₉BrN₂O | [M(⁷⁹Br)]⁺ | 215.98983 | ~215.9898 |

| [M(⁸¹Br)]⁺ | 217.98778 | ~217.9878 |

Note: The calculated mass is based on the most abundant isotopes of each element. The data for the related isomer (3-Bromo-4-methoxyphenyl)hydrazine shows a monoisotopic mass of 215.98983 Da. nih.gov

Compound Names

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| (3-Bromo-4-methoxyphenyl)hydrazine |

| (4-bromo-3,5-difluoro-2-methoxyphenyl)hydrazine |

| (4-methoxyphenyl)hydrazine |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in their solid state. This method provides precise data on bond lengths, bond angles, and conformations, which are essential for understanding the structure and reactivity of chemical compounds. For derivatives of this compound, X-ray crystallography, particularly Single-Crystal X-ray Diffraction, has been instrumental in elucidating their complex structures and intermolecular interactions.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure and Conformational Analysis

Single-Crystal X-ray Diffraction (SCXRD) is an unparalleled technique for determining the precise atomic coordinates within a crystalline solid, thereby revealing the absolute structure and preferred conformation of a molecule. mdpi.comnih.gov This method has been applied to derivatives of this compound to understand their detailed molecular architecture.

In a study of N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}-N-(4-bromo-3-methoxyphenyl)benzenesulfonamide, a derivative of this compound, SCXRD analysis provided significant insights into its molecular geometry. researchgate.net The analysis revealed that the sulfonamide sulfur atoms in the structure adopt a distorted tetrahedral geometry. nih.gov The O—S—O bond angles were found to be within the range of 119.9(2)° to 120.3(2)°. nih.gov

The conformation of the molecule is stabilized by a weak intramolecular C—H⋯O hydrogen bond. nih.gov Specifically, in one of the studied derivative molecules, this interaction occurs between a hydrogen atom on the phenyl ring and an oxygen atom of the sulfonyl group, forming an S(6) ring motif. nih.gov In a related, more complex derivative, a similar interaction is observed alongside additional intramolecular hydrogen bonds involving methylene (B1212753) donors and sulfonyl acceptors, which also generate S(6) ring motifs. nih.gov The study also noted that the geometric parameters of these derivatives are in good agreement with those of related structures. nih.gov

Table 1: Selected Crystallographic Data for a this compound Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.334(3) |

| b (Å) | 11.231(2) |

| c (Å) | 16.897(3) |

| β (°) | 108.95(3) |

| Volume (ų) | 2755.0(8) |

| Z | 4 |

Data sourced from a study on N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}-N-(4-bromo-3-methoxyphenyl)benzenesulfonamide. researchgate.netnih.gov

Hirshfeld Surface Analysis for Intermolecular Interaction Visualization

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goverciyes.edu.tr By mapping properties such as dnorm (normalized contact distance) onto the molecular surface, it provides a detailed picture of close contacts between neighboring molecules.

For derivatives of N-(4-bromo-3-methoxyphenyl)hydrazine, Hirshfeld surface analysis has been employed to complement the findings from SCXRD. nih.gov This analysis reveals the nature and relative importance of various non-covalent interactions that dictate the crystal packing. researchgate.net

The analysis generates two-dimensional fingerprint plots that summarize the intermolecular contacts. nih.gov In the case of N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}-N-(4-bromo-3-methoxyphenyl)benzenesulfonamide, the fingerprint plots show that H⋯H contacts constitute the largest contribution to the Hirshfeld surface, accounting for over 30% of all interactions. nih.gov

Other significant interactions include O⋯H/H⋯O and C⋯H/H⋯C contacts. nih.gov For one of the studied derivatives, these interactions contribute 19.9% and 19.2%, respectively, to the Hirshfeld surface. nih.gov For a second, related derivative, the contributions are 27.2% and 16.2%, respectively. nih.gov The red spots on the dnorm mapped Hirshfeld surface visually confirm these short intermolecular contacts. erciyes.edu.tr The prevalence of these weak C—H⋯O hydrogen bonds and other van der Waals forces plays a crucial role in assembling the molecules into their final supramolecular architecture. nih.gov For instance, short C⋯O contacts assemble pairs of molecules into centrosymmetric dimers. researchgate.netnih.gov

Table 2: Percentage Contribution of Intermolecular Contacts to the Hirshfeld Surface for a this compound Derivative

| Interaction Type | Contribution (%) |

|---|---|

| H⋯H | >30 |

| O⋯H/H⋯O | 19.9 |

| C⋯H/H⋯C | 19.2 |

Data represents N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}-N-(4-bromo-3-methoxyphenyl)benzenesulfonamide. nih.gov

Computational and Theoretical Investigations of 4 Bromo 3 Methoxyphenyl Hydrazine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as molecules. It is widely employed to predict a variety of molecular properties with a favorable balance between accuracy and computational cost.

Structural Optimization and Conformational Analysis

The initial step in the computational analysis of (4-Bromo-3-methoxyphenyl)hydrazine involves the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. This process is typically carried out using a specific DFT functional, such as B3LYP, combined with a suitable basis set, for instance, 6-311++G(d,p). researchgate.net The conformational space of the molecule is explored by systematically rotating the rotatable bonds, particularly the C-O bond of the methoxy (B1213986) group and the C-N and N-N bonds of the hydrazine (B178648) moiety. dntb.gov.ua

The presence of the bromo, methoxy, and hydrazine substituents on the phenyl ring influences the molecule's geometry. The interplay of steric hindrance and electronic effects, such as intramolecular hydrogen bonding between the hydrazine protons and the methoxy oxygen, will dictate the most stable conformer. The optimized structure provides key geometrical parameters, including bond lengths, bond angles, and dihedral angles. While specific experimental data for this exact molecule is scarce, DFT calculations on similar structures, such as 1-(2-bromo-4-(dimethylamino)phenyl)-4-(2-chlorobenzyl)- researchgate.netnih.govnih.govtriazolo[4,3-a]quinazolin-5(4H)-one, have shown good correlation between optimized structures and X-ray diffraction data. tandfonline.com

Table 1: Representative Optimized Geometrical Parameters for a Substituted Phenylhydrazine (B124118) Derivative (Illustrative) Note: This table is illustrative, based on typical values from DFT studies on analogous molecules, as a dedicated study on this compound is not available.

| Parameter | Value |

|---|---|

| C-Br Bond Length (Å) | 1.910 |

| C-O (methoxy) Bond Length (Å) | 1.365 |

| C-N (hydrazine) Bond Length (Å) | 1.402 |

| N-N Bond Length (Å) | 1.425 |

| C-C-Br Bond Angle (°) | 119.5 |

| C-C-O Bond Angle (°) | 118.0 |

| C-C-N-N Dihedral Angle (°) | 15.0 |

Electronic Structure Analysis, including Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of this compound is central to understanding its chemical behavior. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net

In this compound, the HOMO is expected to be localized primarily on the hydrazine moiety and the electron-rich phenyl ring, particularly at the positions ortho and para to the electron-donating methoxy and hydrazine groups. researchgate.net The LUMO, conversely, is likely to be distributed over the aromatic ring and the bromine atom, which can act as an electron-withdrawing group. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net

Table 2: Calculated Electronic Properties of a Related Aromatic Hydrazine (Illustrative) Note: This table presents illustrative values based on DFT calculations on similar aromatic compounds.

| Property | Value (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Gap (ΔE) | 4.35 |

Prediction of Spectroscopic Parameters (e.g., IR, NMR, UV-Vis)

DFT calculations are a reliable tool for predicting the spectroscopic signatures of molecules. The vibrational frequencies in the Infrared (IR) spectrum can be calculated and scaled to account for anharmonicity and other systematic errors, aiding in the assignment of experimental spectral bands. researchgate.net For this compound, characteristic vibrational modes would include N-H stretching of the hydrazine group, C-H stretching of the aromatic ring and methoxy group, C-O and C-N stretching, and the C-Br stretching vibration.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.net These theoretical predictions are valuable for confirming the molecular structure by comparing them with experimental NMR data.

The electronic transitions that give rise to the Ultraviolet-Visible (UV-Vis) absorption spectrum can be modeled using TD-DFT, as will be discussed in a later section. researchgate.net The predicted absorption maxima (λ_max) correspond to electronic excitations from occupied to unoccupied orbitals.

Reactivity Descriptors (e.g., Ionization Energy, Hardness, Electrophilicity, Fukui Functions)

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. nih.govscielo.org.mx

Ionization Energy (I) , approximated as -E_HOMO, is the energy required to remove an electron.

Electron Affinity (A) , approximated as -E_LUMO, is the energy released when an electron is added.

Chemical Hardness (η) , calculated as (I - A) / 2, measures the resistance to change in electron distribution.

Electronegativity (χ) , given by (I + A) / 2, describes the ability to attract electrons.

Electrophilicity Index (ω) , calculated as χ² / (2η), quantifies the electrophilic character of a molecule.

Local reactivity can be assessed using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. scielo.org.mxresearchgate.net

Table 3: Illustrative Global Reactivity Descriptors Note: Values are illustrative and derived from the principles of conceptual DFT.

| Descriptor | Value (eV) |

|---|---|

| Ionization Energy (I) | 5.85 |

| Electron Affinity (A) | 1.50 |

| Chemical Hardness (η) | 2.175 |

| Electronegativity (χ) | 3.675 |

| Electrophilicity Index (ω) | 3.09 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

TD-DFT is the method of choice for calculating the excited-state properties of molecules, including their electronic absorption spectra. chemrxiv.org By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. scispace.comnajah.edu For this compound, TD-DFT calculations would likely predict transitions involving the π orbitals of the phenyl ring and the lone pair electrons of the hydrazine and methoxy groups, corresponding to π → π* and n → π* transitions.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red regions signify negative potential and are susceptible to electrophilic attack, while blue regions indicate positive potential and are prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atom of the methoxy group and the nitrogen atoms of the hydrazine moiety, highlighting these as sites for electrophilic interaction. researchgate.netresearchgate.net The hydrogen atoms of the hydrazine group would exhibit a positive potential (blue), indicating their acidic nature and potential for hydrogen bonding. The MEP map is a valuable tool for predicting intermolecular interactions and the regioselectivity of chemical reactions.

Prediction of Non-Linear Optical (NLO) Properties

The evaluation of non-linear optical (NLO) properties is crucial for identifying materials for applications in photonics and optoelectronics. For a molecule like this compound, computational methods such as Density Functional Theory (DFT) would be the primary tool for predicting its NLO response.

In a hypothetical study, the molecular geometry of this compound would first be optimized. Subsequently, calculations of the static and dynamic dipole moments (μ), linear polarizabilities (α), and first hyperpolarizabilities (β) would be performed. The first hyperpolarizability (β) is a key indicator of second-order NLO activity. These calculations would typically be carried out using a functional, such as B3LYP or CAM-B3LYP, with a suitable basis set like 6-311++G(d,p) to accurately account for electron correlation and polarization.

Table 1: Hypothetical Data Table for NLO Properties of this compound (Note: The following data is illustrative and not based on actual research findings.)

| Computational Method | Basis Set | Dipole Moment (μ) (Debye) | Mean Polarizability (α) (a.u.) | First Hyperpolarizability (β₀) (a.u.) |

|---|---|---|---|---|

| DFT/B3LYP | 6-311++G(d,p) | Value not available | Value not available | Value not available |

Mechanistic Pathway Elucidation through Computational Modeling

This compound is a valuable intermediate in organic synthesis, notably in the Fischer indole (B1671886) synthesis to produce substituted indoles, which are core structures in many pharmaceuticals. Computational modeling is a powerful tool to elucidate the reaction mechanisms involving this compound.

A computational study of, for example, its role in the Fischer indole synthesis would involve mapping the potential energy surface of the reaction. This would include:

Identifying Transition States: Using methods like the synchronous transit-guided quasi-Newton (STQN) method to locate the transition state structures for key steps, such as the bldpharm.combldpharm.com-sigmatropic rearrangement.

Calculating Activation Energies: Determining the energy barriers for each step of the reaction pathway by calculating the energy difference between the reactants, transition states, and products.

Visualizing Reaction Coordinates: Using Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified transition states connect the correct reactants and products.

Such studies would provide deep insights into the reaction kinetics and thermodynamics, explaining the regioselectivity and efficiency of the synthesis. However, no specific studies detailing these mechanistic pathways for this compound have been found in the scientific literature.

Investigation of Solvation Effects in Theoretical Calculations

The influence of the solvent on a molecule's properties and reactivity is a critical aspect of computational chemistry. For this compound, theoretical calculations would ideally incorporate solvation effects to provide more realistic predictions.

This is typically achieved using either implicit or explicit solvation models:

Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a widely used approach where the solvent is treated as a continuous dielectric medium. Calculations of properties like NLO response or reaction energetics would be performed in different simulated solvents (e.g., water, ethanol, chloroform) to observe the modulation of these properties as a function of solvent polarity.

Explicit Solvation Models: This more computationally intensive method involves surrounding the solute molecule with a number of explicit solvent molecules. This approach is crucial for understanding specific solute-solvent interactions, such as hydrogen bonding between the hydrazine group and protic solvents.

For NLO properties, polar solvents are generally expected to enhance the hyperpolarizability of D-π-A systems. In mechanistic studies, the choice of solvent can significantly alter activation energies and even change the preferred reaction pathway. A comprehensive theoretical investigation would analyze these effects, but such an analysis for this compound is not currently available.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Strategic Applications in Advanced Organic Synthesis and Materials Research

Role as Versatile Building Blocks for Complex Heterocyclic Scaffolds

The hydrazine (B178648) functional group is a cornerstone in heterocyclic chemistry, and (4-Bromo-3-methoxyphenyl)hydrazine is no exception. It acts as a key precursor for synthesizing numerous nitrogen-containing ring systems, many of which are scaffolds for biologically active compounds and functional materials.

Precursors to Biologically Relevant Pyrazoles and Pyrazolines

Pyrazoles and their dihydro derivatives, pyrazolines, are five-membered heterocyclic compounds that are prominent in medicinal chemistry. The synthesis of these structures often involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound. youtube.com

This compound can be reacted with various 1,3-dicarbonyl compounds to yield substituted pyrazoles. The general reaction, known as the Knorr pyrazole (B372694) synthesis, proceeds by initial formation of a hydrazone, followed by cyclization and dehydration to form the aromatic pyrazole ring. youtube.com

Similarly, its reaction with α,β-unsaturated aldehydes and ketones (chalcones) leads to the formation of pyrazolines. These reactions typically occur via a Michael addition of the hydrazine to the unsaturated system, followed by intramolecular cyclization and dehydration. A study on a newly synthesized pyrazoline derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide, highlights the utility of bromo-substituted phenylhydrazines in creating complex pyrazoline structures. nih.gov

Table 1: Synthesis of Pyrazole and Pyrazoline Derivatives This table is illustrative of general synthetic pathways.

| Reactant A | Reactant B (Example) | Product Class | General Conditions |

|---|---|---|---|

| This compound | 1,3-Diketone (e.g., Acetylacetone) | Pyrazole | Acid or base catalysis, reflux |

| This compound | α,β-Unsaturated Ketone (Chalcone) | Pyrazoline | Reflux in solvent like ethanol, often with acid/base catalyst |

Intermediates for Indole (B1671886) and Carbazole (B46965) Synthesis

The Fischer indole synthesis is a classic and powerful method for constructing the indole nucleus, a core structure in many natural products and pharmaceuticals. wikipedia.org This reaction involves the acid-catalyzed rearrangement of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or ketone. mdpi.comsemanticscholar.org this compound serves as the arylhydrazine precursor in this synthesis.

The general mechanism involves:

Formation of the (4-bromo-3-methoxyphenyl)hydrazone from the reaction with a suitable ketone or aldehyde.

Tautomerization to an enehydrazine under acidic conditions.

A nih.govnih.gov-sigmatropic rearrangement (the key step).

Loss of ammonia (B1221849) and subsequent aromatization to yield the substituted indole. wikipedia.orgmdpi.com

The substituents on the phenylhydrazine (B124118) ring can influence the regioselectivity and efficiency of the cyclization. nih.gov

Carbazoles, tricyclic aromatic structures, can also be synthesized using arylhydrazines as starting materials. One common method involves the Fischer indole synthesis using a cyclohexanone (B45756) derivative, which leads to a tetrahydrocarbazole intermediate. wjarr.com This intermediate can then be aromatized to the corresponding carbazole. For instance, reacting this compound with a cyclohexanone would yield a substituted tetrahydrocarbazole, which upon dehydrogenation, produces the bromo-methoxy-substituted carbazole. rsc.org

Synthesis of Triazole and Oxadiazole Systems

This compound is a valuable precursor for five-membered heterocycles containing more than two nitrogen atoms, such as triazoles and oxadiazoles.

1,3,4-Oxadiazoles: These heterocycles can be synthesized from hydrazides. This compound can first be converted to the corresponding acylhydrazide (or hydrazide). This intermediate can then undergo cyclodehydration with various reagents like phosphorus oxychloride, or react with compounds like carbon disulfide followed by cyclization. nih.govresearchgate.net For example, a common route involves the reaction of an acid hydrazide with a carboxylic acid or its derivative, followed by cyclization promoted by a dehydrating agent. nih.gov Another approach involves the oxidative cyclization of N-substituted benzylidine hydrazides using reagents like iodine and mercuric oxide. nih.gov

1,2,4-Triazoles: The synthesis of 1,2,4-triazole-3-thiones, a common class of triazoles, often begins with an arylhydrazine. The hydrazine is typically converted into a thiosemicarbazide (B42300) intermediate by reacting it with an isothiocyanate. nih.gov This thiosemicarbazide can then be cyclized under basic conditions (e.g., using NaOH) to form the 4,5-disubstituted-1,2,4-triazole-3-thiol ring system. nih.govmdpi.com The this compound moiety would be incorporated as the N-4 substituent on the triazole ring.

Table 2: Heterocyclic Systems Derived from this compound

| Heterocycle | Key Intermediate | Common Reagents for Cyclization |

|---|---|---|

| Indole | Hydrazone (from ketone/aldehyde) | Brønsted or Lewis acids (e.g., H₂SO₄, ZnCl₂) wikipedia.org |

| Carbazole | Hydrazone (from cyclohexanone derivative) | Acid catalysis followed by dehydrogenation wjarr.comrsc.org |

| 1,3,4-Oxadiazole (B1194373) | Acylhydrazide | Phosphorus oxychloride, Carbon disulfide nih.govresearchgate.net |

| 1,2,4-Triazole | Thiosemicarbazide | Isothiocyanates, followed by base-catalyzed cyclization nih.gov |

Derivatization to Schiff Bases and Hydrazones for Ligand Design

The reaction of this compound with aldehydes or ketones readily forms the corresponding hydrazones. These hydrazones are not only intermediates for syntheses like the Fischer indole reaction but are also a class of Schiff bases that are excellent ligands for coordinating with metal ions.

The design of these ligands is highly tunable. By choosing different carbonyl compounds, a vast library of hydrazone ligands can be prepared from a single hydrazine precursor. The resulting Schiff base ligands, containing the (4-bromo-3-methoxyphenyl) moiety, possess multiple coordination sites (typically the imine nitrogen and potentially the methoxy (B1213986) oxygen or other introduced functional groups).

These ligands can form stable complexes with various transition metals. Research on related bromo- and methoxy-substituted Schiff bases has shown their ability to form complexes with metals like Mn(II), Fe(III), and Cr(III). nih.gov The electronic properties of the ligand, influenced by the electron-withdrawing bromine and electron-donating methoxy group, can modulate the stability and reactivity of the resulting metal complexes, making them suitable for applications in catalysis and materials science. nih.gov

Applications in Functional Materials Research

Beyond its role in constructing discrete molecular scaffolds, this compound and its derivatives have potential applications in the development of functional materials.

Potential for Novel Polymer Synthesis and Related Material Science Applications

The incorporation of specific functional groups into polymer backbones can impart desirable properties such as enhanced thermal stability, specific electronic characteristics, or improved mechanical strength. Hydrazine derivatives are explored in polymer chemistry for these purposes.

Derivatives of (4-Methoxyphenyl)hydrazine have been investigated for their potential in synthesizing polymers with unique functional properties. The inclusion of hydrazine-based structures into polymer chains can enhance thermal and mechanical characteristics, which is beneficial for creating advanced materials. The presence of the hydrazine group offers a site for further polymer modification or for creating cross-linked networks. While direct polymerization of this compound is less common, it can be converted into bifunctional monomers that are then used in polymerization reactions. For example, derivatization to a di-aldehyde or di-acid followed by condensation polymerization with appropriate co-monomers could yield novel polyesters or polyamides with the bromo-methoxy-phenyl moiety as a repeating unit, potentially influencing the polymer's optical or flame-retardant properties.

Emerging Research Perspectives and Future Directions

Development of Novel and Sustainable Synthetic Methodologies for Substituted Arylhydrazines

The synthesis of arylhydrazines, including the title compound, is a cornerstone of organic chemistry, providing essential building blocks for a wide array of biologically active molecules. nih.gov Traditional methods, such as the diazotization of anilines followed by reduction, often involve harsh conditions and generate significant waste. nih.gov Consequently, current research is heavily focused on developing more sustainable and efficient synthetic routes.

A promising avenue is the use of transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed couplings of aryl halides with hydrazine (B178648) have been established, and recent advancements have enabled these reactions to proceed with low catalyst loadings and the use of inexpensive hydroxide (B78521) bases. nih.gov Nickel/photoredox catalysis is another innovative approach, offering a powerful alternative to palladium-based methods for the C-N coupling of hydrazine derivatives with aryl halides, including more challenging aryl chlorides. rsc.org These reactions can be optimized for continuous flow processes, enhancing efficiency and scalability.

Furthermore, acceptorless dehydrogenative coupling reactions catalyzed by iridium complexes present a green alternative for synthesizing arylhydrazones, which are derivatives of arylhydrazines. organic-chemistry.org This method avoids the use of stoichiometric oxidants and produces hydrogen gas as the only byproduct. organic-chemistry.org The development of such catalytic systems with broad substrate scope and high functional group tolerance is a key area of ongoing research. organic-chemistry.orgorganic-chemistry.org

Table 1: Comparison of Synthetic Methodologies for Arylhydrazines

| Method | Catalyst/Reagents | Advantages | Challenges |

| Classical Diazotization/Reduction | NaNO₂, SnCl₂ or Na₂S₂O₅ | Well-established | Use of explosive intermediates, large amounts of waste. nih.gov |

| Palladium-Catalyzed Cross-Coupling | Palladium catalyst, ligand, base | High selectivity, broad scope, low catalyst loading. nih.gov | Catalyst cost, potential for heavy metal contamination. |

| Nickel/Photoredox Catalysis | Nickel catalyst, photoredox catalyst, light | Alternative to palladium, applicable to aryl chlorides. rsc.org | Requires specialized photochemical equipment. |

| Iridium-Catalyzed Dehydrogenative Coupling | Iridium complex, base | Sustainable, atom-economical, produces H₂ as byproduct. organic-chemistry.org | Catalyst stability and cost. |

Exploration of Diverse and Regioselective Chemical Transformations

(4-Bromo-3-methoxyphenyl)hydrazine, with its distinct substitution pattern, offers multiple reactive sites, making the exploration of its regioselective chemical transformations a fertile ground for research. Arylhydrazines are versatile precursors for synthesizing a variety of heterocyclic compounds like indoles, pyrazoles, and indazoles. nih.gov

Recent studies have focused on the regioselective arylation of various substrates using arylhydrazines as the arylating agents. nih.gov For instance, palladium-catalyzed C3-arylation of indoles and catalyst-free arylation of pyridine (B92270) with arylhydrazine hydrochlorides have been reported. nih.gov The development of photocatalytic one-pot, three-component reactions has enabled the highly regioselective synthesis of bromo-substituted pyrazoles from enaminones, hydrazines, and a bromine source. organic-chemistry.org

The regioselectivity of these transformations is often influenced by the electronic and steric properties of the substituents on the arylhydrazine ring. In the case of this compound, the interplay between the bromo and methoxy (B1213986) groups can direct the outcome of reactions, a phenomenon that warrants further investigation to unlock its full synthetic potential.

Advanced Computational Modeling for Precise Structure-Reactivity Relationships and Reaction Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of organic molecules. nih.govresearchgate.net For substituted arylhydrazines like this compound, computational modeling can provide deep insights into structure-reactivity relationships. researchgate.net

Models such as the distortion/interaction or activation strain model are employed to analyze the activation barriers of reactions, breaking them down into the energy required to distort the reactants and the interaction energy between them. nih.gov This allows for a more nuanced understanding of what drives a particular reaction and can guide the design of more efficient catalysts and reaction conditions. nih.gov

By calculating properties like frontier molecular orbital energies (HOMO and LUMO), ionization potential, and condensed Fukui functions, researchers can predict the most likely sites for electrophilic and nucleophilic attack, thus anticipating the regioselectivity of reactions. researchgate.net The design of reaction datasets for data-driven modeling is also a critical aspect, where a diverse and well-characterized set of reactions can be used to train models to predict reaction outcomes with high accuracy. mit.edu These predictive models can significantly accelerate the discovery and optimization of new chemical transformations for compounds like this compound. mit.edu

Interdisciplinary Research with Functional Materials Science for Tailored Properties

The unique electronic properties of substituted arylhydrazines and their derivatives make them intriguing candidates for incorporation into functional materials. Interdisciplinary research at the intersection of organic synthesis and materials science aims to harness these properties for various applications. ntu.ac.ukbcmaterials.net

The synthesis of multi-functional electroactive materials, including those with tailored electrical and magnetic properties, is an active area of research. ntu.ac.uk Arylhydrazine moieties could be incorporated into polymers or metal-organic frameworks (MOFs) to create materials with specific functionalities. ntu.ac.ukepfl.ch For instance, research into functional inorganic materials explores the development of porous materials for applications such as catalysis and environmental remediation. epfl.ch

The ability to tune the electronic properties of the arylhydrazine through substitution allows for the rational design of materials with desired characteristics. For example, the incorporation of this compound into a polymer backbone could influence its conductivity, while its presence in a MOF could affect its catalytic activity or adsorption properties. The development of such advanced functional materials requires close collaboration between synthetic chemists and materials scientists to design, synthesize, and characterize these novel systems. ntu.ac.ukbcmaterials.netyoutube.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Bromo-3-methoxyphenyl)hydrazine, and how can purity be validated?

- Methodology : A common approach involves cyclization reactions of substituted hydrazides using reagents like phosphorus oxychloride (POCl₃) under controlled heating (120°C). For example, hydrazide precursors can be synthesized via condensation of substituted phenylhydrazines with carbonyl compounds .

- Purity Validation : Use HPLC with UV detection (λ = 254 nm) and cross-validate with FT-IR spectroscopy to confirm functional groups (e.g., N-H stretches at ~3300 cm⁻¹ and C-Br vibrations at 560–650 cm⁻¹). Mass spectrometry (ESI-MS) can confirm molecular weight .

Q. How can crystallographic data for this compound derivatives be obtained and interpreted?

- Tools : Use SHELX programs (e.g., SHELXL for refinement) for single-crystal X-ray diffraction. Pair with WinGX or ORTEP-3 for graphical representation of molecular geometry and thermal ellipsoids .

- Key Parameters : Report bond lengths (e.g., C-Br ~1.90 Å, C-O ~1.36 Å) and dihedral angles between aromatic rings to assess planarity. Compare with Cambridge Structural Database entries for consistency .

Q. What are the stability and storage requirements for this compound?

- Stability : Susceptible to autoxidation in air due to hydrazine’s reactivity with atmospheric oxygen. Store under inert gas (N₂/Ar) at –20°C in amber vials to minimize light-induced degradation .

- Handling : Use gloveboxes for sensitive reactions. Monitor decomposition via TGA (weight loss >150°C indicates thermal instability) .

Advanced Research Questions

Q. How does this compound participate in catalytic carbonyl–olefin metathesis?

- Mechanistic Insight : Hydrazine derivatives act as catalysts in ring-opening metathesis via [3+2] cycloaddition followed by cycloreversion. Computational studies (DFT) show that substituents like bromine lower activation barriers by stabilizing transition states through electron-withdrawing effects .

- Experimental Optimization : Use [2.2.2]-bicyclic hydrazine catalysts for enhanced reactivity. Monitor reaction progress via ¹H NMR (disappearance of olefinic protons at δ 5–6 ppm) .

Q. Can this compound be used in hydrogen production via decomposition?

- Catalytic Applications : Nickel-based catalysts (e.g., Ni/Al₂O₃) promote selective decomposition to H₂ and N₂. Key parameters include pH (optimized at 10–12) and catalyst loading (0.5–1.0 wt%). In situ DRIFTS can identify intermediates like NH₂* adsorbed on metal surfaces .

- Performance Metrics :

| Catalyst System | H₂ Selectivity (%) | Turnover Frequency (h⁻¹) |

|---|---|---|

| Ni/Al₂O₃ | 98 | 1200 |

| Pt/CeO₂ | 85 | 900 |

| Data adapted from |

Q. What computational strategies predict the reactivity of this compound in photochemical applications?

- DFT Studies : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electron-transfer efficiency. Bromine and methoxy groups reduce the gap (~3.2 eV), enhancing light absorption in UV-vis spectra .

- Experimental Validation : Synthesize MoSe₂/CdS-CdSe composites using hydrazine monohydrate as a reductant. Compare photocatalytic H₂ evolution rates under AM 1.5G illumination .

Contradictions and Resolutions

- Toxicity vs. Environmental Safety : While hydrazine derivatives are classified as toxic (oral LD₅₀ ~100 mg/kg), autoxidation mitigates environmental persistence . Always conduct toxicity assays (e.g., Ames test) for novel derivatives.

- Thermal Stability : Conflicting reports on decomposition temperatures (150–200°C) arise from varying purity and analytical methods. Use DSC with high-purity samples (>98%) for accurate thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.